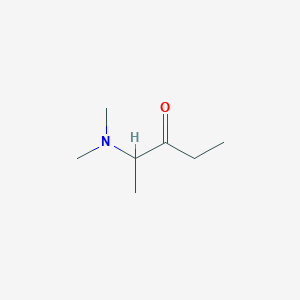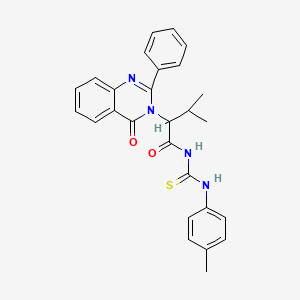
2-Chloro-p-phenylenediamine sulfate N-hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-p-phenylenediamine sulfate N-hydrate: is an organic compound with the molecular formula ClC6H3(NH2)2·H2SO4 . It is a white crystalline solid that is slightly soluble in water and some organic solvents like alcohols and ketones . This compound is primarily used as an intermediate in the dye and pigment industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Material: The synthesis begins with .
Chlorination: The p-phenylenediamine is reacted with to introduce the chlorine atom at the para position.
Sulfonation: The resulting product is then treated with sulfuric acid to form the sulfate salt.
Industrial Production Methods:
Batch Process: In industrial settings, the synthesis is typically carried out in batch reactors where the reaction conditions such as temperature and pH are carefully controlled to optimize yield and purity.
Purification: The crude product is purified by recrystallization from suitable solvents to obtain the final product in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 2-Chloro-p-phenylenediamine sulfate N-hydrate can undergo oxidation reactions to form quinone derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Corresponding amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
Medicine:
- Investigated for potential use in pharmaceutical formulations due to its unique chemical properties .
Industry:
Mecanismo De Acción
Mechanism:
- The compound exerts its effects primarily through nucleophilic substitution and oxidation-reduction reactions.
- It interacts with various molecular targets, including enzymes and receptors , altering their activity and function .
Molecular Targets and Pathways:
- Targets include cytochrome P450 enzymes and oxidative stress pathways .
- It can modulate the activity of these enzymes, leading to changes in metabolic processes .
Comparación Con Compuestos Similares
- 2-Chloro-1,4-diaminobenzene sulfate
- 2-Chloro-1,4-phenylenediamine sulfate
- 2-Chloro-1,4-benzenediamine sulfate
Comparison:
Propiedades
Fórmula molecular |
C6H11ClN2O5S |
|---|---|
Peso molecular |
258.68 g/mol |
Nombre IUPAC |
2-chlorobenzene-1,4-diamine;sulfuric acid;hydrate |
InChI |
InChI=1S/C6H7ClN2.H2O4S.H2O/c7-5-3-4(8)1-2-6(5)9;1-5(2,3)4;/h1-3H,8-9H2;(H2,1,2,3,4);1H2 |
Clave InChI |
HHEJDBUXHPUYLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)Cl)N.O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[2-(3-Hydroxy-2,3-dimethylbutan-2-yl)oxy-2-oxoethyl]phenyl]boronic acid](/img/structure/B13793436.png)

![Benzothiazole, 2-[(2-propynyloxy)methyl]-](/img/structure/B13793450.png)

![3-Azabicyclo[3.2.1]octan-8-one,3-methyl-,oxime(9CI)](/img/structure/B13793461.png)

![2-[(2-Bromo-5-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13793481.png)






